molecular formula C16H18N2O3 B6415922 2-(3-BOC-Aminophenyl)-5-hydroxypyridine CAS No. 1261910-96-6

2-(3-BOC-Aminophenyl)-5-hydroxypyridine

Cat. No.: B6415922
CAS No.: 1261910-96-6
M. Wt: 286.33 g/mol
InChI Key: OPMSLVCTIBXHNM-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)-5-hydroxypyridine is a sophisticated chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a pyridine core, which is the second most common heterocycle found in FDA-approved drugs, known for its ability to improve aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds, thereby enhancing the drug-like properties of potential candidates . The structure incorporates a tert-butoxycarbonyl (BOC)-protected amine on the phenyl ring, a widely used strategy in organic synthesis to shield the amine functionality during multi-step reactions . This protection is stable under basic conditions and can be readily removed under mild acidic conditions, allowing for selective synthetic manipulation . The 5-hydroxypyridine moiety is a key pharmacophore; studies have shown that the presence of -OH groups at specific positions on the pyridine ring can significantly enhance antiproliferative activity against various cancerous cell lines . Research indicates that pyridine derivatives with -OH substituents demonstrate lower IC50 values, reflecting increased potency in inhibiting cancer cell growth . Primary Research Applications: Anticancer Agent Development: This compound serves as a key intermediate in the synthesis of novel molecules for evaluating antiproliferative activity. Pyridine derivatives are investigated against a range of cancer cell lines, including cervical (HeLa), lung (A549), and others . Medicinal Chemistry & SAR Studies: Researchers can use this compound to explore structure-activity relationships (SAR), particularly the synergistic effect of the hydroxypyridine and BOC-protected aniline motifs on biological activity and physicochemical properties . Organic Synthesis Intermediate: It is a valuable precursor for constructing more complex, polyfunctional molecules, including the synthesis of Mannich bases, which are another class of compounds with reported anticancer and cytotoxic properties . Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl N-[3-(5-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-8-7-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMSLVCTIBXHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated BOC Protection

The tert-butoxycarbonyl (BOC) group is introduced to the 3-aminophenyl moiety using (BOC)₂O in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT). This method, adapted from aminopyridine protection protocols, achieves yields of 85–90% under room-temperature conditions.

Reaction Conditions

  • Molar Ratios : 3-Aminophenyl derivative : (BOC)₂O : EDCI : HOBT : Triethylamine = 1 : 1.5–2 : 1.5–3 : 0.05–0.1 : 1.5–3.

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Workup : Aqueous washing, drying (Na₂SO₄), and column chromatography.

This method minimizes di-BOC byproducts (<5%) due to HOBT’s selective activation.

Synthesis of 5-Hydroxypyridine Precursors

Halogenated Pyridine Substrates

2-Bromo-5-methoxypyridine serves as a key intermediate for subsequent coupling. Synthesis involves methoxy-directed bromination of 5-methoxypyridine using N-bromosuccinimide (NBS) in acetonitrile (70–75% yield).

Hydroxyl Group Deprotection

Methoxy-to-hydroxyl conversion is achieved via boron tribromide (BBr₃) in dichloromethane at −78°C to room temperature. Yields are substrate-dependent, with 2-methoxy-5-bromopyridine demethylation achieving 70–80% efficiency.

Suzuki-Miyaura Cross-Coupling

Coupling of 3-BOC-Aminophenyl Boronic Acid and 2-Bromo-5-methoxypyridine

Palladium-catalyzed coupling forms the biaryl bond:

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : Dimethoxyethane (DME)/water (4:1).

  • Temperature : 90°C, 12 hours.

Yield : 65–75% for 2-(3-BOC-aminophenyl)-5-methoxypyridine.

Final Deprotection to 5-Hydroxypyridine

Boron Tribromide-Mediated Demethylation

BBr₃ (3 equiv) in dichloromethane at 0°C to room temperature cleaves the methyl ether, yielding 2-(3-BOC-aminophenyl)-5-hydroxypyridine.

Yield : 70–85%, with purity >95% after recrystallization.

Alternative Routes and Comparative Analysis

Direct Hydroxylation of 2-(3-BOC-Aminophenyl)pyridine

Attempted hydroxylation using oxone or mCPBA resulted in low regioselectivity (<20% yield), favoring undesired C-3 oxidation over C-5 hydroxylation.

Sequential Protection-Coupling-Deprotection

A three-step sequence (BOC protection → Suzuki coupling → demethylation) proved superior to one-pot methods, with an overall yield of 50–60% versus <30% for convergent approaches.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

  • EDCI/HOBT: $120–150/kg (optimal for small-scale synthesis).

  • Pd(PPh₃)₄: High catalyst cost ($3,000–5,000/kg) necessitates recycling via aqueous extraction.

Environmental Impact

Waste streams from EDCI/HOBT reactions require urea precipitation for carbodiimide removal, reducing ecological toxicity .

Chemical Reactions Analysis

Types of Reactions

2-(3-BOC-Aminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield quinone derivatives, while reduction of a nitro group can yield an amino group.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-5-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Pyridine Positions) Molecular Weight Key Properties/Effects Reference
2-(3-BOC-Aminophenyl)-5-hydroxypyridine Not Provided* 3: BOC-aminophenyl; 5: -OH Not Provided* Enhanced amine stability; polar hydroxyl Target
2-(Boc-amino)-5-(aminomethyl)pyridine C₁₁H₁₇N₃O₂ 2: Boc-amino; 5: -CH₂NH₂ 223.27 Dual amino groups; steric hindrance
3-(N-BOC-aminomethyl)-5-bromopyridine C₁₁H₁₅BrN₂O₂ 3: Boc-aminomethyl; 5: -Br 287.16 Electron-withdrawing Br; robust stability
2-Iodo-5-hydroxypyridine C₅H₄IN₃O 2: -I; 5: -OH 221.01 Reactive iodine; polar hydroxyl
2-Amino-5-phenylpyridine C₁₁H₁₀N₂ 2: -NH₂; 5: -Ph 170.22 Free amine; low polarity
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine C₁₂H₉BrN₂O₂ Benzoyl: 2-NH₂, 3-OH, 5-Br; Pyridine: -H 293.12 Mixed electronic effects; rigid structure

Comparative Analysis of Substituent Effects

BOC Protection
  • Target Compound & 3-(N-BOC-aminomethyl)-5-bromopyridine : Both utilize BOC groups for amine protection. However, the target compound’s BOC is on an aromatic amine (phenyl ring), whereas 3-(N-BOC-aminomethyl)-5-bromopyridine has it on an aliphatic aminomethyl group. Deprotection of aromatic amines typically requires stronger acidic conditions due to resonance stabilization.
Hydroxyl vs. Halogen Substituents
  • 2-Iodo-5-hydroxypyridine vs. Target Compound: Both share a hydroxyl group at position 5, enhancing solubility. However, iodine at position 2 in the former introduces nucleophilic substitution reactivity, absent in the target compound’s BOC-aminophenyl group.
  • 3-(N-BOC-aminomethyl)-5-bromopyridine : Bromine’s electron-withdrawing effect reduces pyridine ring reactivity compared to the target compound’s electron-donating hydroxyphenyl group.
Aromatic vs. Aliphatic Amines
  • 2-Amino-5-phenylpyridine : The free amine at position 2 increases reactivity but reduces stability. In contrast, the target compound’s BOC-protected amine minimizes undesired reactions, making it more suitable for multi-step syntheses.
Positional Isomerism
  • 2-(Boc-amino)-5-(aminomethyl)pyridine : Substituents at positions 2 and 5 create steric hindrance distinct from the target compound’s 3-BOC-aminophenyl and 5-hydroxyl groups. Positional differences alter molecular interactions in catalysis or binding applications.

Physicochemical and Reactivity Trends

  • Solubility: Hydroxyl and BOC-aminophenyl groups in the target compound enhance polarity, favoring solubility in polar solvents (e.g., DMSO, methanol). In contrast, 2-amino-5-phenylpyridine’s non-polar phenyl group reduces solubility .
  • Stability: BOC protection in the target compound and 3-(N-BOC-aminomethyl)-5-bromopyridine improves thermal and oxidative stability compared to free amines.
  • Reactivity : Halogenated analogs (e.g., bromine, iodine) exhibit distinct reactivity: bromine supports Suzuki couplings , while iodine facilitates nucleophilic substitutions . The target compound’s hydroxyphenyl group may favor electrophilic aromatic substitution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, and how do protection/deprotection strategies influence yield?

  • Methodology :

  • Step 1 : Protect the 5-hydroxypyridine moiety using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during bromination .
  • Step 2 : Introduce the 3-BOC-aminophenyl group via Suzuki-Miyaura coupling, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) for cross-coupling efficiency .
  • Step 3 : Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) in THF, monitoring completion via TLC (Rf ~0.3 in EtOAc/hexane) .
  • Key Data : Yields typically range from 45–65%, with lower yields attributed to steric hindrance from the BOC group .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Verify BOC protection via tert-butyl signals at δ 1.3 ppm (¹H) and 28–30 ppm (¹³C). The pyridine ring protons appear as distinct doublets between δ 7.5–8.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 329.152 (calculated for C₁₆H₂₁N₂O₃⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve steric effects of the BOC group; bond angles between the phenyl and pyridine rings should align with computational models (e.g., DFT-optimized angles: 112–118°) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Solubility :

  • Polar aprotic solvents (DMSO, DMF): >50 mg/mL.
  • Aqueous buffers (pH 7.4): <1 mg/mL due to hydrophobic BOC group .
    • Stability :
  • Store at –20°C under argon; degradation occurs >40°C via BOC cleavage (t₁/₂ = 72 hours at 25°C in DMSO) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NOEs in NMR) be resolved for structural validation?

  • Case Study : A 2023 study observed anomalous NOE correlations between the BOC group and pyridine protons, suggesting rotational restrictions.

  • Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to assess conformational flexibility. Cross-peaks in ROESY spectra at 60°C confirmed hindered rotation .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

  • Protocol :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces. The 5-hydroxypyridine ring shows high electron density at C-2/C-4, favoring electrophilic attack .
  • MD Simulations : Simulate solvation effects in water/THF mixtures; radial distribution functions (RDFs) indicate preferential solvation of the BOC group by THF .

Q. How do substituent variations (e.g., halogenation at C-5) impact biological activity in related analogs?

  • Comparative Analysis :

  • Bromination at C-5 (e.g., 5-bromo analogs): Increases lipophilicity (logP +0.8) but reduces aqueous solubility by 40%, correlating with lower in vitro cytotoxicity (IC₅₀ >100 μM vs. HeLa) .
  • Chlorination at C-3 : Enhances kinase inhibition (e.g., EGFR IC₅₀ = 1.2 μM) due to improved π-stacking with ATP-binding pockets .

Q. What strategies mitigate purification challenges caused by byproducts (e.g., de-BOC species)?

  • Optimization Steps :

  • Chromatography : Use reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) to separate de-BOC impurities (retention time difference: ~2 minutes) .
  • Crystallization : Recrystallize from ethyl acetate/hexane (1:4) at –20°C; differential solubility isolates pure product (>98% purity) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

  • Resolution :

  • pH-Dependent Emission : Fluorescence intensity peaks at pH 6–7 (λem = 450 nm) but quenches at pH <5 due to protonation of the hydroxypyridine oxygen .
  • Solvent Effects : In DMSO, aggregation-induced emission (AIE) occurs at high concentrations (>10 mM), contradicting monomeric data in dilute solutions .

Methodological Recommendations

  • Synthetic Reproducibility : Use freshly distilled THF for BOC deprotection to avoid trace water-induced side reactions .
  • Biological Assays : Pre-equilibrate the compound in assay buffers for 1 hour to ensure solubility; sonicate if precipitates form .

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